molecular formula C21H25NO4S B2475666 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine CAS No. 1448070-39-0

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine

Cat. No.: B2475666
CAS No.: 1448070-39-0
M. Wt: 387.49
InChI Key: WMOGSVYJCGKYLD-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a benzenesulfonylmethyl group at the 2-position and a 4-isopropoxybenzoyl moiety at the 1-position. Its synthesis likely involves amide coupling reagents (e.g., HATU) and purification via column chromatography, as seen in structurally related pyrrolidine derivatives .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-19-12-10-17(11-13-19)21(23)22-14-6-7-18(22)15-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOGSVYJCGKYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl derivative. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The benzoyl group can also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Key Structural Features

Target Compound :

  • Pyrrolidine core : Facilitates conformational rigidity.
  • 1-4-Isopropoxybenzoyl : Ether-linked isopropyl group increases lipophilicity.

Comparisons :

(2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide (Compound 3, ): Substituents: Benzyl (electron-donating) at position 1; enaminoketone at position 2. Impact: The benzyl group may reduce polarity compared to the sulfonyl group in the target compound, affecting solubility and receptor binding .

(2S,4R)-4'-(tert-Butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (Compound 8, ) :

  • Substituents : Siloxy protecting group (tert-butyldimethylsiloxy) at position 4.
  • Impact : The siloxy group improves steric protection during synthesis but requires deprotection steps absent in the target compound’s synthesis .

1-[2-[4-[[2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]benzothiophen-3-yl]methyl]phenoxy]ethyl]pyrrolidine (): Substituents: Benzothiophene and pyrrolidine-ethoxy groups.

Physical and Pharmacological Properties

Compound Melting Point/°C Solubility Optical Activity Potential Bioactivity
Target Compound Not reported Moderate (polar) Likely chiral Enzyme inhibition (speculative)
Compound 3 () 148–150 Low (non-polar) [α]D = +12.5° Not reported
Compound 8 () 102–104 Moderate [α]D = −8.3° Not reported
Compound in Not reported High (lipophilic) Not specified Estrogen receptor modulation

Analysis :

  • The target compound’s benzenesulfonyl group may increase melting point relative to benzyl-substituted analogs (e.g., Compound 3) due to stronger intermolecular forces .

Biological Activity

The compound 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine is a pyrrolidine derivative notable for its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrrolidine ring followed by the introduction of the benzenesulfonyl and propan-2-yloxy groups through electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing benzenesulfonyl and pyrrolidine moieties, exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonyl hydrazones have demonstrated antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of the benzenesulfonyl group is crucial for enhancing the compound's interaction with microbial targets.

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties. For example, benzenesulfonyl derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that pyrrolidine derivatives may also exhibit neuroprotective properties. Specifically, they could potentially interfere with pathways involved in neurodegenerative diseases such as Alzheimer's. The antioxidant activity attributed to certain substituents might play a role in mitigating oxidative stress in neuronal cells .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of a series of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzenesulfonyl group exhibited enhanced antibacterial activity compared to their counterparts without this moiety .
  • Anticancer Screening : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of pyrrolidine derivatives. The findings revealed that certain compounds led to significant reductions in cell viability, suggesting potential as anticancer agents .
  • Neuroprotective Assessment : In a model of oxidative stress-induced neurotoxicity, a pyrrolidine derivative showed promise in protecting neuronal cells from damage, indicating its potential use in treating neurodegenerative conditions .

Research Findings Overview

Property Activity Mechanism
AntibacterialEffective against MRSAInhibition of bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cellsModulation of apoptotic pathways
NeuroprotectiveProtects against oxidative stressAntioxidant activity

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